6-Trifluoromethyl Group Confers Preferred Anti-Tubercular Activity Over Phenyl and Benzyl Substitutions
In a systematic SAR evaluation of the trifluoromethyl pyrimidinone series against M. tuberculosis, the 6-trifluoromethyl substituent was identified as the preferred group for maintaining potent activity, while 6-phenyl and 6-benzyl substitutions were merely tolerated [1]. Fifteen primary hits from this series demonstrated MIC (IC90) values below 5 μM [1]. This substitution preference directly informs building block selection in medicinal chemistry programs targeting M. tuberculosis.
| Evidence Dimension | Anti-tubercular potency (SAR substitution preference) |
|---|---|
| Target Compound Data | 6-CF₃ substitution: Preferred group for activity |
| Comparator Or Baseline | 6-Phenyl / 6-Benzyl substitutions: Tolerated but not preferred |
| Quantified Difference | Series potency range: MIC (IC90) < 5 μM for active hits |
| Conditions | Whole-cell screen against M. tuberculosis; SAR investigation with 44 additional synthesized analogs |
Why This Matters
This SAR evidence demonstrates that building blocks with alternative 6-position substituents cannot reproduce the preferred activity profile, making 2-methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one the structurally validated choice for hit-to-lead optimization in this indication space.
- [1] Hembre, E., Early, J.V., Odingo, J. et al. (2021). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry, 9, 613349. View Source
